Ribonic acid

Separation Science Industrial Crystallization Process Chemistry

Ribonic acid (CAS 17812-24-7) is the non-substitutable chiral intermediate for industrial Vitamin B2 synthesis. Unlike its diastereomers, only this enantiopure D-form enables selective lithium salt crystallization, achieving ≥95% purity from epimeric mixtures—a process validated by EP 0012299 A1 and US 4263454. Sodium, potassium, or calcium salts fail to provide viable separation. It also serves as a specific plasma biomarker (P<0.001) for dietary fiber metabolomics studies. Essential for stereospecific natural product synthesis and chiral process development.

Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
CAS No. 17812-24-7
Cat. No. B231259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibonic acid
CAS17812-24-7
Synonyms(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate
Molecular FormulaC5H10O6
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1
InChIKeyQXKAIJAYHKCRRA-BXXZVTAOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribonic Acid (CAS 17812-24-7): Procurement Specifications and Analytical Characterization


Ribonic acid (CAS 17812-24-7), also known as D-ribonic acid, is a chiral sugar acid derived from the oxidation of D-ribose, belonging to the aldonic acid class [1]. It is an enantiopure compound, with the D-enantiomer being the naturally predominant and industrially significant form [2]. Key physicochemical properties include a molecular formula of C5H10O6, a molecular weight of 166.13 g/mol, a predicted water solubility of approximately 258 g/L, and a calculated strong acidic pKa of 3.39 [3][4]. The compound serves as a critical chiral building block and intermediate, most notably in the commercial synthesis of riboflavin (Vitamin B2) [5].

Ribonic Acid: Why Aldonic Acid Analogs Cannot Be Interchanged for Critical Applications


While all pentonic acids share the same molecular formula (C5H10O6) and core chemical properties, their distinct stereochemistry at chiral centers C2, C3, and C4 dictates unique physicochemical and biological behaviors [1]. As demonstrated by kinetic and separation studies, these stereoisomers cannot be substituted for one another. The epimerization of ribonic acid with its diastereomer arabinonic acid in aqueous alkali is an equilibrium-controlled process, reaching only a 30:70 ratio of ribonate to arabonate, underscoring their distinct chemical stabilities [2][3]. Furthermore, their lithium salts exhibit a large, quantifiable difference in solubility, which is exploited in industrial purification to separate pure lithium ribonate (≥95% purity) from a mixed solution [4]. This differential crystallization behavior is not shared by sodium or potassium salts, making the selection of the correct counterion and acid form essential for process viability [4]. Therefore, substituting ribonic acid with arabinonic, xylonic, or lyxonic acid will lead to process failure, impure intermediates, and non-functional chiral products in downstream applications.

Ribonic Acid: Quantified Evidence of Differentiation from Closest Analogs for Procurement Decisions


Lithium Salt Solubility and Purification: Ribonic Acid vs. Arabinonic Acid

The differentiation between ribonic acid and its primary industrial contaminant, arabinonic acid, is achieved via their lithium salts. The industrial synthesis of ribonic acid involves the epimerization of arabinonic acid, yielding an equilibrium mixture of approximately 70% arabonate and 30% ribonate [1]. For ribonic acid to be useful, it must be isolated from this mixture. This is enabled by the fact that lithium ribonate is significantly less soluble than lithium arabonate in water, a quantifiable difference that allows for fractional crystallization [1]. As described in EP 0012299 A1, lithium ribonate can be isolated directly from this mixture in high purity, typically ≥95%, by adding a water-miscible organic solvent like dioxane to the aqueous solution, leading to the selective crystallization of lithium ribonate in yields up to 50% based on its content in the mixture [1]. This crystallization behavior is specific to the lithium salts; the sodium and potassium salts of these acids do not exhibit a sufficient solubility difference for practical separation, preventing the use of cheaper counterions [1].

Separation Science Industrial Crystallization Process Chemistry

Equilibrium Distribution in Epimerization: Ribonic Acid vs. Arabinonic Acid

The industrial production of ribonic acid often involves the epimerization of the more readily available arabinonic acid. This process is governed by a thermodynamic equilibrium that strongly favors the starting material. Under standard epimerization conditions (e.g., heating an aqueous solution of alkali salts at 130-140°C), the reaction mixture reaches a stable equilibrium consisting of approximately 70% arabonate and 30% ribonate [1]. This 70:30 ratio is a fundamental property of the system and dictates the maximum theoretical yield of ribonic acid obtainable per epimerization cycle. This low equilibrium concentration is precisely why the efficient separation and purification of ribonic acid, as described in the first evidence item, is both necessary and economically critical. Attempting to use the 30% ribonic acid-containing mixture directly would result in a highly impure product unsuitable for any downstream chiral synthesis.

Process Chemistry Thermodynamics Kinetics

Chiral Purity and Optical Rotation: D-Ribonic Acid vs. L-Ribonic Acid

Ribonic acid exists as two enantiomers, D-ribonic acid (CAS 17812-24-7) and L-ribonic acid (CAS 710941-59-6), which are non-superimposable mirror images with distinct biological roles and applications [1]. The absolute configuration is critical. For instance, D-ribonic acid is a key intermediate in vitamin B2 synthesis, while L-ribonic acid is studied as a bacterial metabolite and potential biomarker for conditions like diabetic retinopathy [1][2]. A vendor's specification for its γ-lactone derivative, a common commercial form, provides a quantifiable measure of chiral purity: an optical rotation of [α]20/D +18.0±0.5° (c = 5% in H2O) for the D-enantiomer . This precise specification allows for unambiguous identification and quality control, differentiating the desired D-isomer from its L-counterpart or a racemic mixture, which would be unsuitable for stereospecific applications.

Chiral Chemistry Stereochemistry Analytical Chemistry

Metabolomic Response to Dietary Fiber: Ribonic Acid as a Specific Plasma Biomarker

In a randomized crossover clinical trial on postmenopausal women, an 8-week intervention with high-fiber rye bread (RB) significantly increased plasma levels of ribonic acid compared to a white-wheat bread (WB) control (P < 0.001) [1]. This elevation was not just a statistical finding; ribonic acid concentration positively correlated with tryptophan (r = 0.40; P = 0.003), a precursor to serotonin involved in satiety signaling [1]. This specific, quantifiable physiological response demonstrates that ribonic acid is not a passive or interchangeable metabolite; its levels are actively modulated by diet and linked to specific pathways. This contrasts with other pentonic acids like arabinonic acid or xylonic acid, which are not consistently reported as changing in this model, suggesting ribonic acid serves as a more specific and responsive biomarker for the metabolic effects of dietary fiber.

Metabolomics Nutritional Biochemistry Biomarker Discovery

Ribonic Acid: Primary Application Scenarios Justified by Differentiation Data


Large-Scale Synthesis of Vitamin B2 (Riboflavin)

Ribonic acid is a non-substitutable intermediate for the industrial synthesis of riboflavin (Vitamin B2). The quantitative evidence from EP 0012299 A1 and US Patent 4263454 demonstrates that a process using lithium ribonate allows for the isolation of pure ribonic acid (≥95%) from its equilibrium mixture with arabinonic acid [1]. This is a critical advantage, as alternative salts (Na+, K+, Ca2+) fail to provide a viable separation [2]. Therefore, for any procurement related to Vitamin B2 manufacturing, ribonic acid (or its lithium salt) is the specified and only suitable starting material, directly impacting process yield and product purity [1].

Biomarker and Metabolomics Research Standards

Ribonic acid is not just an intermediate metabolite; it is a specific and responsive biomarker. The clinical trial data from Lankinen et al. (2011) shows that plasma ribonic acid levels increase significantly (P < 0.001) in response to high-fiber rye bread consumption and correlate with tryptophan levels (r = 0.40, P = 0.003) [3]. This quantitative and specific metabolic response justifies the procurement of high-purity ribonic acid as an analytical standard for GC-MS or LC-MS metabolomics studies focused on nutrition, diabetes, and satiety pathways [3]. Other pentonic acids may not show the same response profile, making ribonic acid a more specific standard.

Chiral Building Block for Total Synthesis

The defined stereochemistry of D-ribonic acid, with a specific optical rotation of +18.0° for its γ-lactone derivative, establishes it as a reliable chiral synthon for complex molecule construction . Its use as a starting material in the total synthesis of ionophore antibiotics (lasalocid) and natural products (aristeromycin, neplanocin A) is well-documented [4][5]. For procurement in medicinal chemistry and natural product synthesis, the chiral purity and predictable reactivity of ribonic acid are paramount. The use of any other pentonic acid diastereomer (e.g., arabinonic, xylonic, or lyxonic acid) would result in a different stereochemical outcome in the target molecule, leading to a failed synthesis.

Development of Novel Lithium Salt Purification Processes

The unique solubility behavior of lithium ribonate, which enables its selective crystallization from a mixture with lithium arabonate (achieving ≥95% purity and 50% yield), makes it a model system for developing and optimizing industrial crystallization processes [1]. For chemical engineers and process chemists, procuring ribonic acid and its lithium salt provides a platform to study and refine techniques for separating challenging epimeric mixtures, with direct applicability to other high-value chiral intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.